N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Description
N-(4-{[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a synthetic compound featuring a tetrazole core substituted with a 3,4-dichlorophenyl group, linked via a methoxy bridge to an N-methylacetamide-functionalized phenyl ring. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where halogenated aromatics and heterocycles are pharmacophoric elements .
Properties
IUPAC Name |
N-[4-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-11(25)23(2)12-3-6-14(7-4-12)26-10-17-20-21-22-24(17)13-5-8-15(18)16(19)9-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPUOMWLZDRUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide typically involves multiple steps:
Starting Materials: : Common starting materials include 3,4-dichlorophenyl and tetrazole derivatives.
Reaction Steps
Formation of the tetrazole ring: Often synthesized by reacting hydrazoic acid or its derivatives with appropriate organic precursors under controlled conditions.
Coupling Reaction: The 3,4-dichlorophenyl is coupled with the tetrazole to form the intermediate.
Methylation: Introduction of the methylacetamide group through methylation reactions.
Industrial Production Methods
Industrial production scales up these reactions, ensuring high yields and purity. Typical methods include:
Batch Processing: : Controlled addition of reactants and stringent monitoring of reaction parameters.
Continuous Flow Processing: : Advanced techniques that allow for efficient and rapid synthesis with minimal waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents can lead to the formation of corresponding oxidized products.
Reduction: : Reactions with reducing agents to produce reduced derivatives.
Substitution: : Various nucleophilic or electrophilic substitution reactions, depending on the reactants used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Conditions: : Reaction conditions such as temperature, solvent choice, and pH need to be optimized for each specific reaction.
Major Products
The major products formed depend on the specific reactions and conditions employed. These can include oxidized or reduced versions of the original compound, as well as various substituted derivatives.
Scientific Research Applications
N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is utilized in several fields:
Chemistry: : Investigations into its reactivity and potential as a precursor for synthesizing more complex molecules.
Biology: : Studying its interactions with biological molecules and potential biochemical pathways.
Medicine: : Exploring its effects on biological systems, including potential therapeutic applications.
Industry: : Use as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. While the exact mechanisms can vary, they often involve:
Binding to Enzymes or Receptors: : Modulating their activity or function.
Pathway Involvement: : Engaging in biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Compared to AMG 517 (a TRPV1 antagonist), the tetrazole core replaces the pyrimidine ring, altering electronic properties and hydrogen-bonding capacity .
- V-31, a structurally simpler tetrazole derivative, lacks the dichlorophenyl group and acetamide functionality, resulting in lower molecular weight and distinct physicochemical properties .
Pharmacological Activity
Analysis :
- The dichlorophenyl group in SR142801 and the target compound suggests a shared affinity for hydrophobic binding pockets in GPCRs or ion channels .
- AMG 517’s TRPV1 antagonism highlights the role of acetamide derivatives in pain modulation, though the tetrazole core in the target compound may redirect selectivity .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | Target Compound (Estimated) | SR142801 | V-31 |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (high) | 4.2 | 2.8 |
| Solubility (mg/mL) | <0.1 (poor) | <0.01 | 0.5 |
| Molecular Weight | ~450 | 592.5 | 439.55 |
Notes:
- SR142801’s higher molecular weight correlates with its complex piperidine-benzoyl scaffold, which may reduce oral bioavailability compared to the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
